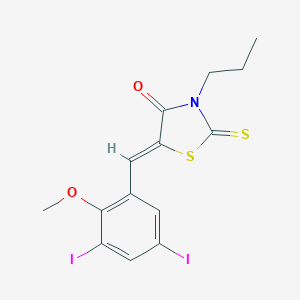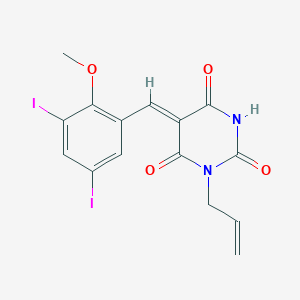![molecular formula C27H24N2O5S B301713 2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B301713.png)
2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide, commonly known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.
作用機序
The exact mechanism of action of MPAPA is not fully understood, but it is believed to work through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
MPAPA has been found to affect various biochemical and physiological processes in the body. Studies have shown that MPAPA can induce cell cycle arrest, inhibit the expression of pro-inflammatory cytokines, and modulate the expression of various genes involved in cancer progression.
実験室実験の利点と制限
One of the main advantages of using MPAPA in lab experiments is its potential as a novel anti-cancer agent. However, one of the limitations is the lack of comprehensive studies on its toxicity and pharmacokinetics.
将来の方向性
There are several future directions for MPAPA research, including the investigation of its potential as a therapeutic agent for various types of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for MPAPA, as well as its toxicity profile and pharmacokinetics. Finally, the development of novel MPAPA derivatives with improved efficacy and safety profiles is an area of ongoing research.
In conclusion, MPAPA is a promising chemical compound that has gained attention in the scientific community due to its potential in various research applications, particularly in the field of cancer research. While there is still much to learn about its mechanism of action, biochemical and physiological effects, and potential therapeutic applications, MPAPA represents a promising avenue for future research and development.
合成法
MPAPA can be synthesized through a multi-step process involving the reaction of 4-phenoxyphenylamine with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyphenylsulfonyl chloride. The final product is obtained by recrystallization from an appropriate solvent.
科学的研究の応用
MPAPA has been found to have potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that MPAPA has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, MPAPA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
製品名 |
2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide |
|---|---|
分子式 |
C27H24N2O5S |
分子量 |
488.6 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24N2O5S/c1-33-26-15-9-8-14-25(26)29(35(31,32)24-12-6-3-7-13-24)20-27(30)28-21-16-18-23(19-17-21)34-22-10-4-2-5-11-22/h2-19H,20H2,1H3,(H,28,30) |
InChIキー |
VIKXIUXOAVWEMG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)

![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)